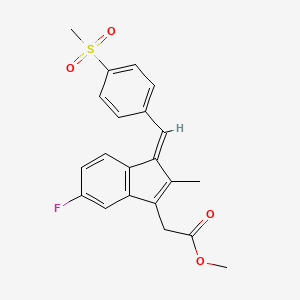
Sulindac sulfone methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulindac sulfone methyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a methylsulfonylbenzylidene moiety.
Vorbereitungsmethoden
The synthesis of Sulindac sulfone methyl ester involves several steps. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a series of reactions starting from commercially available starting materials. This typically involves cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction using appropriate fluorinating agents.
Formation of the Benzylidene Moiety: The benzylidene moiety is introduced through a condensation reaction with a suitable benzaldehyde derivative.
Esterification: The final step involves the esterification of the indene core with acetic acid or its derivatives to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
Sulindac sulfone methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or methylsulfonylbenzylidene moiety, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Sulindac sulfone methyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials or as an additive in industrial processes.
Wirkmechanismus
The mechanism of action of Sulindac sulfone methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Sulindac sulfone methyl ester can be compared with other similar compounds, such as:
Methyl (Z)-5-fluoro-2-methyl-1-(4-methanesulfonylbenzylidene)inden-3-ylacetate: This compound has a similar structure but with a methanesulfonyl group instead of a methylsulfonyl group.
Methyl (Z)-5-fluoro-2-methyl-1-(4-chlorobenzylidene)inden-3-ylacetate: This compound has a chlorobenzylidene moiety instead of a methylsulfonylbenzylidene moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H19FO4S |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
methyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C21H19FO4S/c1-13-18(10-14-4-7-16(8-5-14)27(3,24)25)17-9-6-15(22)11-20(17)19(13)12-21(23)26-2/h4-11H,12H2,1-3H3/b18-10- |
InChI-Schlüssel |
QGNAIXQUNHFBQX-ZDLGFXPLSA-N |
Isomerische SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC |
Kanonische SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















